7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted chalcone with aminopyrazole under high-temperature conditions . The reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired tetrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of solvent-free conditions and green chemistry principles can be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the tetrazolopyrimidine scaffold .
Scientific Research Applications
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It finds applications in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may act as an inhibitor of casein kinase 2 (CK2) or phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxy-phenyl)-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid: This compound shares a similar core structure but differs in the substituents on the phenyl ring.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Another pyrimidine derivative with distinct substituents and functional groups.
Uniqueness
The uniqueness of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of substituents and the tetrazolopyrimidine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17N5O4 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
7-(3-methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H17N5O4/c1-3-6-24-12-5-4-9(7-13(12)23-2)11-8-10(14(21)22)16-15-17-18-19-20(11)15/h4-5,7-8,11H,3,6H2,1-2H3,(H,21,22)(H,16,17,19) |
InChI Key |
CHVDIVYYLUBVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.